1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
1-Cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a heterocyclic urea derivative featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and a cyclohexylurea moiety linked via an ethyl chain. The pyridazinone scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-16-9-8-14(15-7-4-12-24-15)20-21(16)11-10-18-17(23)19-13-5-2-1-3-6-13/h4,7-9,12-13H,1-3,5-6,10-11H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKWHSUVDBKGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-cyclohexyl-3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves a multi-step synthesis:
Formation of the furan-2-yl pyridazinone intermediate via a condensation reaction.
Alkylation of the intermediate with an appropriate ethylating agent.
Introduction of the cyclohexyl group through nucleophilic substitution, resulting in the formation of the urea moiety.
Industrial Production Methods: The industrial synthesis of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. Typical industrial production might involve:
Reaction optimization to ensure maximum yield.
Use of continuous flow reactors to maintain consistent reaction conditions.
Purification using crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : The furan ring can undergo oxidative cleavage.
Reduction: : The pyridazinone moiety can be reduced to its corresponding hydrazine derivative.
Substitution: : The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and strong nucleophiles for substitution are commonly used.
Major Products:
Oxidative reactions may yield furan ring-opened products.
Reduction can lead to hydrazine derivatives.
Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest it may have pharmaceutical applications, such as anti-inflammatory or anti-cancer properties, though these are areas of ongoing research.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: : The compound's structure allows it to interact with biological receptors, potentially modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents on the pyridazinone ring, urea/amide linkages, and peripheral functional groups. These variations influence physicochemical properties, binding affinities, and biological activities. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Analogous Pyridazinone Derivatives
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Furan-2-yl vs. Aromatic vs. Aliphatic Groups: Bulky substituents like naphthalen-2-yl (MW 268.27) reduce solubility compared to smaller groups like 4-fluorophenyl (MW 248.22) .
Biological Activity: Compound 14 from (a thiadiazol-2-yl acetamide derivative) demonstrated broad-spectrum antimicrobial activity, suggesting pyridazinone derivatives with heteroaromatic substituents may exhibit similar efficacy .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
